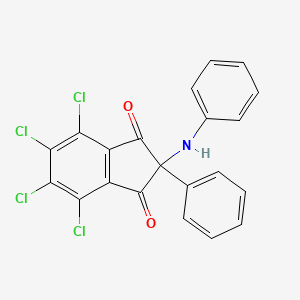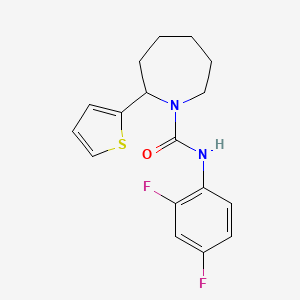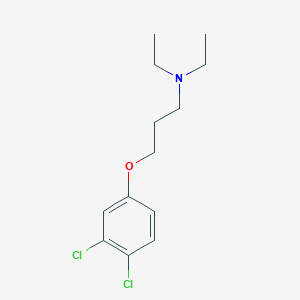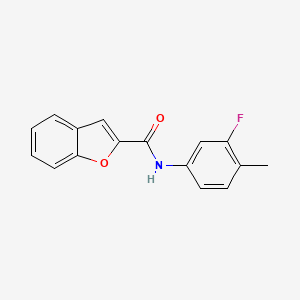
2-anilino-4,5,6,7-tetrachloro-2-phenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-4,5,6,7-tetrachloro-2-phenyl-1H-indene-1,3(2H)-dione, commonly referred to as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.
Wirkmechanismus
Diclofenac exerts its therapeutic effects by inhibiting the activity of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response, pain, and fever. Diclofenac also inhibits the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators of inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of leukocyte migration and adhesion, the modulation of cytokine production, and the enhancement of nitric oxide production. It also has antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic effects, as well as its ability to modulate various biochemical and physiological processes. However, it has some limitations, including its potential toxicity, particularly in high doses or prolonged use, and its potential to interfere with other metabolic pathways.
Zukünftige Richtungen
There are several future directions for the research and development of diclofenac, including the investigation of its potential as an anticancer agent, the development of new formulations with improved pharmacokinetic properties, and the identification of new targets for its therapeutic activity. Additionally, the use of diclofenac in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Synthesemethoden
Diclofenac can be synthesized through a variety of methods, including the reaction of 2,6-dichloroaniline with 2,3-dichlorophenylacetic acid in the presence of thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. The resulting product is then subjected to cyclization with sodium hydroxide or sodium bicarbonate, followed by oxidation with potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential in various disease conditions, including arthritis, migraine, dysmenorrhea, and postoperative pain. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis and inhibit angiogenesis in cancer cells.
Eigenschaften
IUPAC Name |
2-anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl4NO2/c22-15-13-14(16(23)18(25)17(15)24)20(28)21(19(13)27,11-7-3-1-4-8-11)26-12-9-5-2-6-10-12/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPOZRCQYUCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)
![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)

![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)
